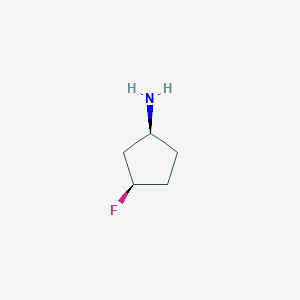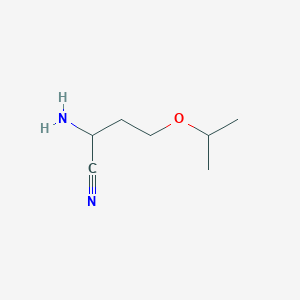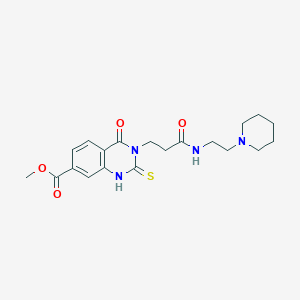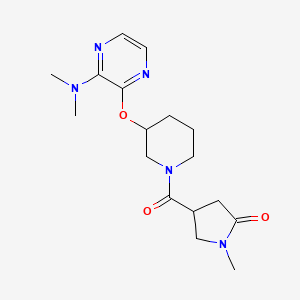
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.385. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as tricyclic xanthine derivatives to improve water solubility. A library of derivatives was evaluated for their potential as multitarget drugs for neurodegenerative diseases, showing potent dual-target-directed A1/A2A adenosine receptor antagonists and inhibitory activity against monoamine oxidases (MAO). This research suggests their utility in symptomatic and disease-modifying treatment of neurodegenerative diseases, offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Bromophenols and Nucleoside Base Derivatives
Bromophenols C-N coupled with nucleoside base derivatives were isolated from the red alga Rhodomela confervoides. These compounds, alongside brominated 1,2,3,4-tetrahydroisoquinolines, exhibit structural innovation, potentially contributing to the exploration of novel therapeutic agents with unique mechanisms of action (Ma et al., 2007).
DPP-IV Inhibitors for Diabetes Treatment
Dipeptidyl peptidase IV (DPP-IV) inhibitors, synthesized as 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, showed moderate to good inhibitory activities, indicating their potential in diabetes treatment. Compound 13 exhibited comparable activity to Sitagliptin, a positive control, suggesting these derivatives as promising candidates for further investigation in diabetes management (Mo et al., 2015).
Digital Colorimetric Assay for Fluoride Detection
A novel hydrazone Schiff's base based on 1,8-naphthalimide was designed for dual-mode chromofluorogenic sensing of fluoride ions, highlighting its application in environmental monitoring. This receptor facilitated simple, rapid, and cost-effective detection of fluoride ions in water, demonstrating potential for on-site testing without sophisticated instruments, using smartphone digital imaging for quantification (Yadav et al., 2020).
Antimicrobial and Anticancer Agents
Several synthesized compounds based on the purine scaffold demonstrated promising anticancer, anti-HIV-1, and antimicrobial activities. For instance, specific derivatives showed significant activity against leukemia and colon cancer cell lines, as well as HIV-1, presenting a new avenue for the development of multifunctional therapeutic agents (Rida et al., 2007).
特性
IUPAC Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-9(2)8-23-13-14(22(3)17(27)20-15(13)26)19-16(23)21-18-7-10-4-5-11(24)6-12(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXYJOVYWARRL-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2960329.png)
![(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2960330.png)
![[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2960334.png)
![N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2960336.png)
![N-[2-(4-benzoylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2960337.png)
![4-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2960339.png)
![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)
![5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2960342.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone](/img/structure/B2960347.png)

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)